Balapiravir
Descripción general
Descripción
Synthesis Analysis
Balapiravir is a prodrug of a nucleoside analogue . It was found to reduce Hepatitis C virus viremia in a dose-dependent and time-dependent manner .Molecular Structure Analysis
The molecular formula of Balapiravir is C21H30N6O8 . It belongs to the class of organic compounds known as glycosylamines . These are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) .Chemical Reactions Analysis
Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). It is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase .Physical And Chemical Properties Analysis
Balapiravir has a molecular weight of 494.5 g/mol . It is a small molecule and is classified as an investigational drug .Aplicaciones Científicas De Investigación
Antiviral Drug
Balapiravir is an experimental antiviral drug . It acts as a polymerase inhibitor , which means it can prevent the replication of certain viruses.
Treatment for Hepatitis C
There were efforts to develop Balapiravir as a potential treatment for Hepatitis C . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage.
Treatment for Dengue Fever
Balapiravir was also studied as a potential treatment for Dengue fever . Dengue is the most common arboviral infection of humans . However, it was not found to be useful .
Inhibitor of Hepatitis C Virus Replication
Balapiravir is a prodrug of a nucleoside analogue (called R1479) and an inhibitor of hepatitis C virus replication in vivo .
Dengue Virus Infection Depotentiates Balapiravir
In a recent clinical trial, Balapiravir, a prodrug of a cytidine analog (R1479), failed to achieve efficacy (reducing viremia after treatment) in dengue patients . The plasma trough concentration of R1479 remained above the 50% effective concentration (EC 50 ) . R1479 lost its potency by 125-fold when Balapiravir was used to treat primary human peripheral blood mononuclear cells (PBMCs; one of the major cells targeted for viral replication) that were preinfected with dengue virus .
Implications for Drug Development
The results of the clinical trial have implications for drug development . The discrepancy between the in vitro and in vivo results demonstrates that viral infection in patients before treatment could significantly affect the conversion of the prodrug to its active form . Such an effect should be calculated when estimating the dose efficacious for humans .
Direcciones Futuras
Although Balapiravir did not show efficacy in reducing viremia or beneficial clinical outcomes in dengue patients, it has established a framework for antiviral treatment trials in dengue and provides the field with a clinically evaluated benchmark molecule . More efforts and resources must be invested before an effective drug for dengue can materialize .
Mecanismo De Acción
Target of Action
Balapiravir, also known as R-1626 or Ro4588161, is an experimental antiviral drug . It primarily targets the polymerase enzyme of certain viruses . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Balapiravir acts as a polymerase inhibitor . It interferes with the action of the polymerase enzyme, thereby inhibiting the replication of the viral genome .
Biochemical Pathways
It is known that the drug’s action on the polymerase enzyme disrupts the normal replication process of the virus .
Pharmacokinetics
It has been used in trials studying the treatment of dengue and chronic hepatitis c .
Result of Action
Balapiravir’s action as a polymerase inhibitor is intended to reduce the viral load in the body . In trials, lower doses of balapiravir failed to produce measurable reductions in viral load, while higher doses produced serious side effects such as lymphopenia .
Action Environment
The efficacy and stability of balapiravir can be influenced by various environmental factors. For instance, research found that excess cytokine production triggered by Dengue virus infection prevented the conversion of the balapiravir prodrug to its active form, thereby blocking the activity of the drug .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWOLCNTHXCLF-DXEZIKHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219098 | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balapiravir | |
CAS RN |
690270-29-2 | |
Record name | Balapiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Balapiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.